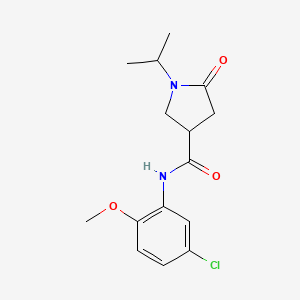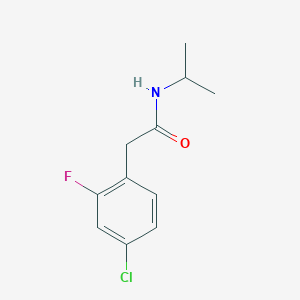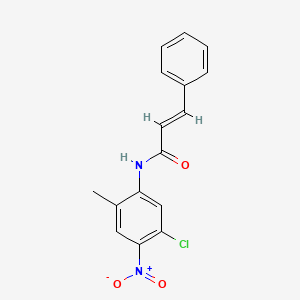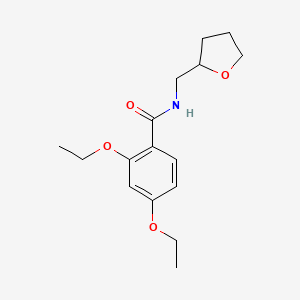![molecular formula C19H23FN6O B5293375 N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as FP-1, is a chemical compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays an important role in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Mécanisme D'action
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a potent and selective inhibitor of CK1ε. CK1ε is a serine/threonine protein kinase that plays an important role in various cellular processes. CK1ε phosphorylates a wide range of substrates, including clock proteins in the circadian rhythm regulation, H2AX in the DNA damage response, and β-catenin in the Wnt signaling pathway. N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide inhibits CK1ε by binding to the ATP-binding site of the kinase domain and blocking the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have potent biochemical and physiological effects in various cellular processes. In the circadian rhythm regulation, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can alter the period and amplitude of circadian oscillations in cells. In the DNA damage response, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents. In the Wnt signaling pathway, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can inhibit the Wnt signaling pathway and suppress the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a potent and selective inhibitor of CK1ε, which allows researchers to study the specific role of CK1ε in various cellular processes. Second, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively characterized in scientific research, which provides a solid foundation for further studies. However, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide also has some limitations for lab experiments. First, it is a synthetic compound, which may have some off-target effects. Second, it may have limited solubility in some experimental conditions, which may affect its potency and selectivity.
Orientations Futures
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has opened up new avenues for scientific research on the role of CK1ε in various cellular processes. There are several future directions that can be pursued in this field. First, further studies are needed to explore the downstream signaling pathways of CK1ε in the circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. Second, more selective inhibitors of CK1ε can be developed to further elucidate its specific role in these processes. Third, the potential clinical applications of CK1ε inhibitors, including N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, in cancer treatment and circadian rhythm disorders need to be explored.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, starting from the commercially available starting material 4-(2-fluorophenyl)piperazine. The first step is the reaction of 4-(2-fluorophenyl)piperazine with 2-chloro-4,6-dimethoxypyrimidine in the presence of cesium carbonate and copper iodide to yield 4-[2-(2-fluorophenyl)piperazin-1-yl]-2,6-dimethoxypyrimidine. The second step is the reaction of 4-[2-(2-fluorophenyl)piperazin-1-yl]-2,6-dimethoxypyrimidine with 1-pyrrolidinecarboxamide in the presence of sodium hydride to yield N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide (N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide).
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been widely used in scientific research to study the role of CK1ε in various cellular processes. For example, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been used to investigate the circadian rhythm regulation in mammalian cells. It has been shown that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can alter the period and amplitude of circadian oscillations in cells. N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been used to study the role of CK1ε in the DNA damage response. It has been found that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents. Furthermore, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been used to study the role of CK1ε in the Wnt signaling pathway. It has been shown that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can inhibit the Wnt signaling pathway and suppress the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O/c20-15-5-1-2-6-16(15)22-19(27)26-13-11-24(12-14-26)17-7-8-21-18(23-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOQGTHZGCOPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)

![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)

![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)

![2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5293336.png)
![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)
![N-(tert-butyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5293356.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)
![N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293392.png)